3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Description
3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 2676862-01-2) is a fluorinated tricyclic amine derivative with a molecular formula of C₁₃H₁₅F₂N and a molecular weight of 223.26 g/mol . It is a white powder with 97–99% purity, stored under inert conditions (2–8°C, dark) to ensure stability . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for NLRP3 inflammasome inhibitors, which are critical in inflammatory disease and COVID-19 research . Its structural uniqueness lies in the difluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-(difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c14-13(15)10-5-4-8-6-7-2-1-3-9(7)12(16)11(8)10/h6,10,13H,1-5,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTGTDQRVYMSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(CC3)C(F)F)C(=C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylating agents such as difluoromethyl sulfonium salts under photoredox catalysis . This method allows for the efficient introduction of the difluoromethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Fluorination: The difluoromethyl group in the target compound improves metabolic stability over the non-fluorinated parent .
- Bulkier Groups : Silyl-protected derivatives (e.g., trimethylsilyloxy, tert-butyldimethylsilyloxy) increase steric hindrance, which may slow degradation but complicate synthesis .
- Functionalization : The propanamide derivative (CAS 85564-94-9) introduces a polar moiety, likely altering solubility and target binding .
Commercial Availability
Biological Activity
3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a compound of interest due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a hexahydro-s-indacen core structure. Understanding its biological activity is crucial for exploring its therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H15F2N
- Molecular Weight : 227.26 g/mol
- CAS Number : 2676862-01-2
The primary biological target of this compound appears to be the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome. This compound modulates the activity of NLRP3, which plays a significant role in inflammatory responses and immune system regulation. By inhibiting the NLRP3 inflammasome, the compound can potentially reduce inflammation and modulate immune responses effectively.
Inhibition of Inflammation
Research indicates that compounds targeting the NLRP3 inflammasome can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of this pathway is associated with various therapeutic effects in conditions characterized by excessive inflammation.
Case Studies
-
Inflammatory Disease Models :
- In preclinical models of inflammatory diseases (e.g., arthritis), administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes.
- A study demonstrated that this compound reduced edema and joint destruction in murine models of rheumatoid arthritis.
-
Neuroinflammation :
- Another study explored the effects of this compound on neuroinflammatory conditions. Results showed a reduction in neuroinflammatory markers in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds that also target the NLRP3 inflammasome:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1 | 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | Modulates immune response; less potent than difluoromethyl derivative |
| 2 | 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | Exhibits anti-inflammatory properties; different halogen substituent |
| 3 | 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene | Stronger inhibition of NLRP3; different functional groups |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine and its derivatives?
- Methodological Answer : The core indacene scaffold is typically synthesized via cyclization reactions, followed by functionalization. For derivatives (e.g., sulfonamides), triphosgene-mediated carbamoylation is widely used. For example:
React 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with triphosgene in anhydrous THF and triethylamine to generate the isocyanate intermediate .
Couple with sulfonamides (e.g., 4-nitrobenzenesulfonamide) under ambient conditions, followed by purification via silica gel chromatography (20–50% EtOAc/hexanes) or reverse-phase HPLC .
Q. How is structural characterization of this compound and its derivatives performed?
- Methodological Answer :
- NMR : and NMR (e.g., δ 6.87 ppm for indacene aromatic protons; δ 1.53 ppm for methyl groups in tert-butyl substituents) .
- HRMS : Confirm molecular ions (e.g., m/z 416.09 [M+H] for a sulfonamide derivative) .
- LCMS : Purity >95% with gradient elution (ACN/water + 0.1% formic acid) .
Q. What in vitro assays are used to screen NLRP3 inflammasome inhibition activity?
- Methodological Answer :
- THP-1 monocytes : Pre-treat cells with LPS/ATP, measure IL-1β release via ELISA .
- IC determination : Dose-response curves (typical IC < 100 nM for potent derivatives like MCC950) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonamide substituents) influence NLRP3 inhibitory potency and selectivity?
- Methodological Answer :
- SAR Studies : Compare derivatives with substituents like 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (MCC950) vs. cyclopentanesulfonamide.
- Key Finding : Hydrophobic substituents enhance membrane permeability, while polar groups (e.g., hydroxypropyl) improve solubility .
- Crystallography : Resolve binding interactions with NLRP3’s ATP-hydrolysis motif .
Q. What in vivo models validate the neuroprotective efficacy of this compound?
- Methodological Answer :
- Parkinson’s Disease (PD) Models :
- MPTP-induced mice : Administer 10 mg/kg orally; quantify striatal dopamine via HPLC and motor deficits via rotarod .
- Results : MCC950 reduces α-synuclein aggregation by 40–60% .
- Obesity/Neuroinflammation Models : NT-0796 (prodrug) reverses high-fat diet-induced astrogliosis in C57BL/6J mice .
Q. How are pharmacokinetic (PK) parameters and metabolite profiles analyzed in preclinical studies?
- Methodological Answer :
- Plasma Sampling : After oral dosing in healthy volunteers, quantify parent compound and metabolites (e.g., indacenyl amine) via LC-MS/MS .
- Key Metrics :
| Parameter | GDC-2394 (Parent) | Indacenyl Amine (Metabolite) |
|---|---|---|
| AUC ratio (MR) | 1.0 | 0.3–0.5 |
| C ratio (MR) | 1.0 | 0.2–0.4 |
Q. What strategies address contradictions in biological activity across studies (e.g., varying IC values)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
